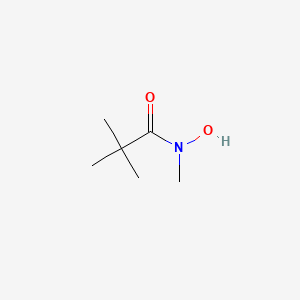![molecular formula C14H15N3S B14010484 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione CAS No. 10055-99-9](/img/structure/B14010484.png)
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core with a thione functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate amidines, followed by cyclization and subsequent functional group transformations . Reaction conditions often include the use of solvents such as ethanol and dichloromethane, and reagents like diisopropylethylamine (DIPEA) and trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Applications De Recherche Scientifique
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione: This compound differs by having a dione functional group instead of a thione.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has dichloro substituents and a different ring fusion pattern.
Uniqueness
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and potential biological activity compared to its dione and dichloro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
10055-99-9 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H15N3S/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) |
Clé InChI |
XEDNNPJNCXRMLD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1NC=NC2=S)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


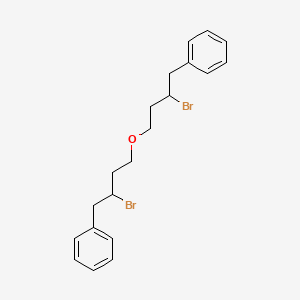
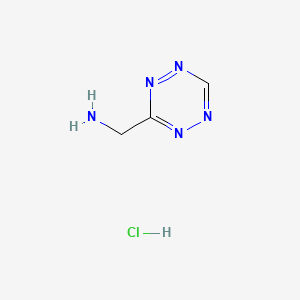

![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
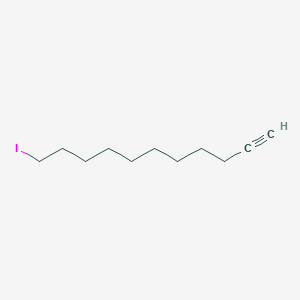

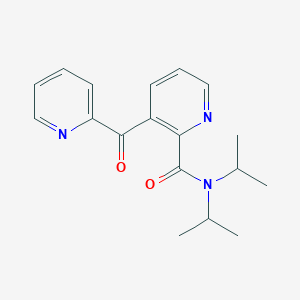
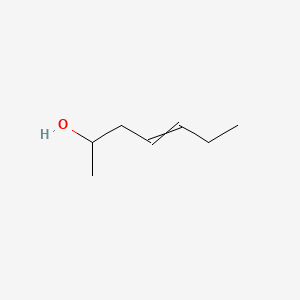
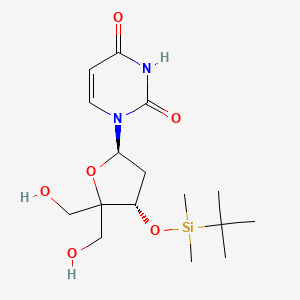
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
